molecular formula C12H13NO B11905591 1-(Aminomethyl)-8-methoxynaphthalene

1-(Aminomethyl)-8-methoxynaphthalene

Cat. No.: B11905591
M. Wt: 187.24 g/mol
InChI Key: QERWYUCHOTXZSW-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-8-methoxynaphthalene is an organic compound characterized by a naphthalene ring substituted with an aminomethyl group at the first position and a methoxy group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-8-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 8-methoxynaphthalene with formaldehyde and ammonia, leading to the formation of the aminomethyl derivative. The reaction typically occurs under acidic conditions to facilitate the formation of the aminomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents such as ethanol or methanol are often employed to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-8-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Primary amines.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1-(Aminomethyl)-8-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-8-methoxynaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

  • **1-(Aminomethyl

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(8-methoxynaphthalen-1-yl)methanamine

InChI

InChI=1S/C12H13NO/c1-14-11-7-3-5-9-4-2-6-10(8-13)12(9)11/h2-7H,8,13H2,1H3

InChI Key

QERWYUCHOTXZSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)CN

Origin of Product

United States

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